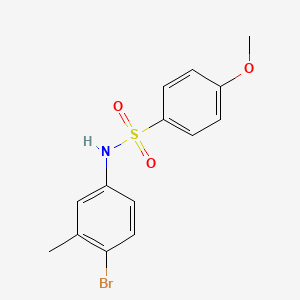![molecular formula C18H18Cl2N2O4S B3448660 2,3-dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3448660.png)
2,3-dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide
Overview
Description
2,3-Dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,3-dichloro-4-methoxybenzenesulfonyl chloride with an appropriate amine, such as 2-(pyrrolidin-1-ylcarbonyl)aniline, under basic conditions.
Chlorination: The chlorination of the aromatic ring is typically carried out using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2,3-Dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3-Dichloro-4-methoxybenzenesulfonamide: Lacks the pyrrolidin-1-ylcarbonyl group.
4-Methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide: Lacks the dichloro substitution on the aromatic ring.
Uniqueness: 2,3-Dichloro-4-methoxy-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dichloro and methoxy groups, along with the pyrrolidin-1-ylcarbonyl moiety, distinguishes it from other related compounds and contributes to its diverse applications.
Properties
IUPAC Name |
2,3-dichloro-4-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-26-14-8-9-15(17(20)16(14)19)27(24,25)21-13-7-3-2-6-12(13)18(23)22-10-4-5-11-22/h2-3,6-9,21H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBBPXVPAVMWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCC3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-Dichloro-phenyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-methanesulfonamide](/img/structure/B3448587.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3448612.png)
![N-(3,4-dimethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448616.png)
![METHYL 2-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3448624.png)
![2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B3448627.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-2-methylbenzoate](/img/structure/B3448630.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3448637.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3448647.png)

![3,5-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3448652.png)
![N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448667.png)
![4-ethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3448687.png)

